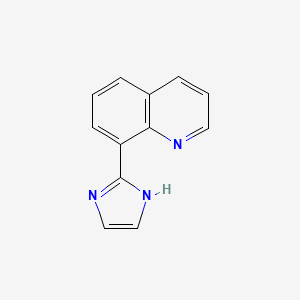

8-(1H-imidazol-2-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

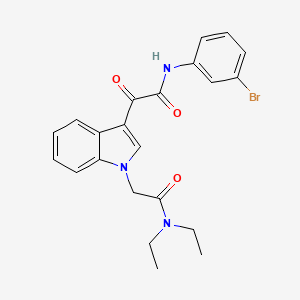

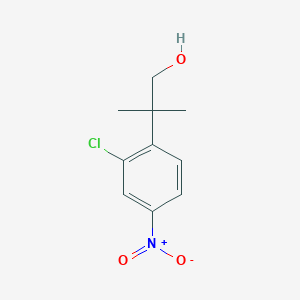

8-(1H-imidazol-2-yl)quinoline is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a quinoline structure .

Synthesis Analysis

Imidazole is known to be synthesized from glyoxal and ammonia . A series of N - (2- (1-R-1 H -benzo [ d ]imidazol-2-yl)quinolin-8-yl)-2-R 1 -4-R 2 -benzamide derivatives was synthesized and characterized .Molecular Structure Analysis

The molecular weight of 8-(1H-imidazol-2-yl)quinoline is 195.22 . The InChI code for this compound is 1S/C12H9N3/c1-3-9-4-2-6-13-11(9)10(5-1)12-14-7-8-15-12/h1-8H, (H,14,15) .Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to its amphoteric nature . It is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications

Electrochemical Behavior and Catalysis

- Alkylated 2-(2′-quinolylbenzimidazole) Complexes : A study by Hanson and Warren (2018) explored the synthesis and electrochemical behavior of ClRe(CO)3 complexes with various 2-(2′-quinolylbenzimidazole) ligands. These complexes showed unique electrochemical properties and modest catalytic currents for CO2 reduction, indicating potential in electrocatalysis.

Biological Activities and Molecular Properties

- Anticancer Activity : Luo et al. (2021) studied the synthesis and anticancer activity of Silver(I)-N-Heterocyclic Carbene Complexes containing quinolin-8-yl groups. They found that these complexes exhibited significant inhibitory effects on breast cancer cell growth, suggesting potential therapeutic applications (Luo et al., 2021).

- Antibacterial and Antioxidant Properties : Jayanna et al. (2013) synthesized novel 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives and found them to exhibit encouraging antibacterial and antioxidant activities (Jayanna et al., 2013).

- Chemosensor Development : Guo et al. (2013) designed and synthesized a fluorescent chemosensor based on 8-hydroxyquinoline derivative for detecting cyanide in aqueous solutions, demonstrating potential applications in environmental monitoring and biological systems (Guo et al., 2013).

Synthesis and Characterization of Derivatives

- Nickel Complexes for Ethylene Oligomerization : A study by Wang, Shen, and Sun (2009) synthesized a series of nickel complexes with N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives, demonstrating their effectiveness in ethylene oligomerization (Wang et al., 2009).

- Hydroxyapatite-Encapsulated Nanoparticles : Mouradzadegun et al. (2015) used sulfamic acid-functionalized γ-Fe2O3 nanoparticles encapsulated by hydroxyapatite as a catalyst for synthesizing N-fused imidazole-quinoline conjugates. This demonstrates the utility of these materials in green chemistry and catalyst design (Mouradzadegun et al., 2015).

Miscellaneous Applications

- Imidazoquinolinethiones Synthesis : Besson et al. (2000) reported a novel synthesis of imidazoquinolinethiones from 8-aminoquinolines, highlighting a unique pathway in organic synthesis and the potential for developing novel compounds (Besson et al., 2000).

- Corrosion Inhibition : Dkhireche et al. (2020) investigated the corrosion inhibition properties of quinoline derivatives on mild steel in phosphoric acid media, revealing their potential as corrosion inhibitors (Dkhireche et al., 2020).

Mechanism of Action

While the specific mechanism of action for 8-(1H-imidazol-2-yl)quinoline is not mentioned in the search results, imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

It is stored at room temperature .

Safety and Hazards

The compound is known to cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name |

8-(1H-imidazol-2-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-3-9-4-2-6-13-11(9)10(5-1)12-14-7-8-15-12/h1-8H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILHDXZNJPWBJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=NC=CN3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1H-imidazol-2-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)

![4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B2581128.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2581130.png)

![Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2581141.png)

![(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2581143.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-hydroxy-3-(2-nitrophenyl)propan-1-one](/img/structure/B2581145.png)